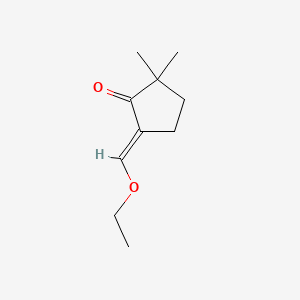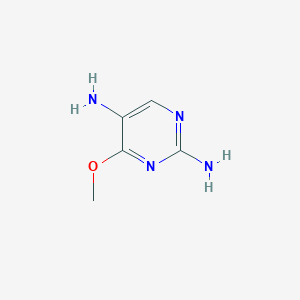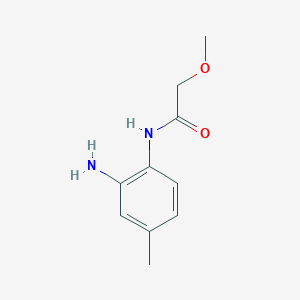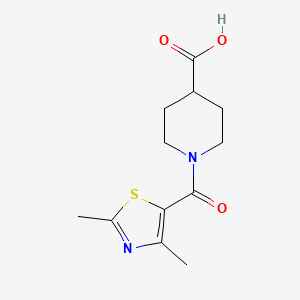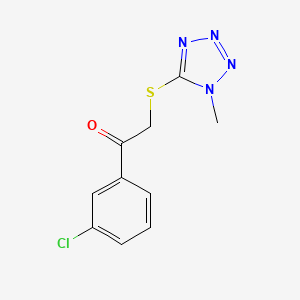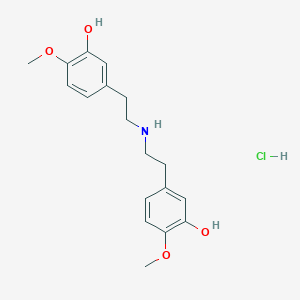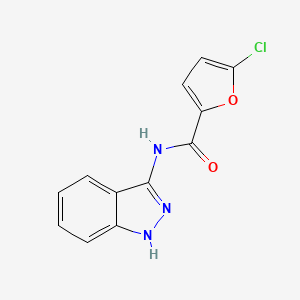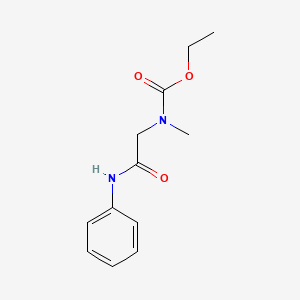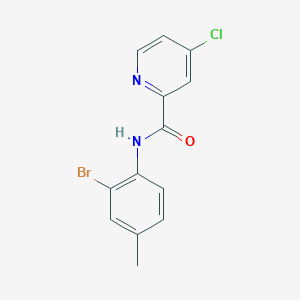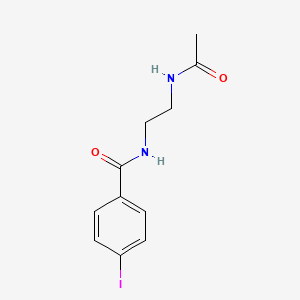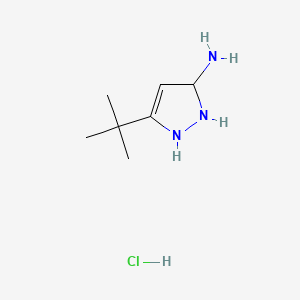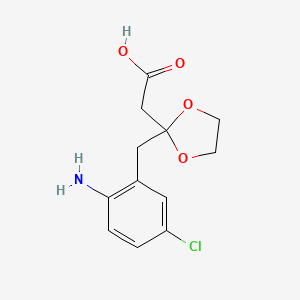
2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid is a complex organic compound characterized by the presence of an amino group, a chlorobenzyl group, and a dioxolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid typically involves multiple steps One common method starts with the chlorination of benzyl alcohol to form 2-chlorobenzyl alcohol This intermediate is then reacted with glycidol to form the dioxolane ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may also be employed to increase the efficiency and yield of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chlorobenzyl group can be reduced to form benzyl derivatives.
Substitution: The chlorine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as sodium hydroxide or alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the chlorobenzyl group may produce benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorobenzyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-chlorobenzophenone: Shares the amino and chlorobenzyl groups but lacks the dioxolane ring.
2-Amino-2′,5-dichlorobenzophenone: Contains an additional chlorine atom compared to 2-amino-5-chlorobenzophenone.
2-Aminobenzophenone: Lacks the chlorine atom and the dioxolane ring.
Uniqueness
The presence of the dioxolane ring in 2-(2-(2-Amino-5-chlorobenzyl)-1,3-dioxolan-2-yl)acetic acid distinguishes it from similar compounds. This structural feature can influence the compound’s reactivity and interactions with other molecules, making it unique in its chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14ClNO4 |
|---|---|
Molekulargewicht |
271.69 g/mol |
IUPAC-Name |
2-[2-[(2-amino-5-chlorophenyl)methyl]-1,3-dioxolan-2-yl]acetic acid |
InChI |
InChI=1S/C12H14ClNO4/c13-9-1-2-10(14)8(5-9)6-12(7-11(15)16)17-3-4-18-12/h1-2,5H,3-4,6-7,14H2,(H,15,16) |
InChI-Schlüssel |
MITLSSILUCMJIV-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(O1)(CC2=C(C=CC(=C2)Cl)N)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[(2,5-Dimethoxyphenyl)methylene]dimorpholine](/img/structure/B14915106.png)
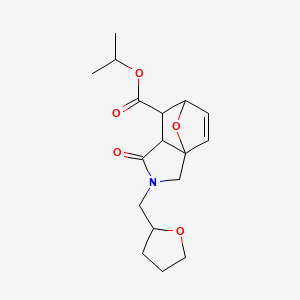
![N-(2-methoxyethyl)-4-[(15S)-10-(4-methylphenyl)-12,14-dioxo-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-13-yl]benzamide](/img/structure/B14915120.png)
